molecular formula C18H11BrFN3OS2 B3297119 5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide CAS No. 895012-36-9

5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide

Cat. No.: B3297119
CAS No.: 895012-36-9
M. Wt: 448.3 g/mol
InChI Key: KWZLJAUOVCZMSH-UHFFFAOYSA-N
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Description

5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a bromine atom, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzothiazole moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable halogenated compound.

    Introduction of the bromine atom: Bromination of the thiophene ring can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling reactions: The benzothiazole and thiophene intermediates can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Formation of the carboxamide group: This can be achieved by reacting the intermediate with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the thiophene ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the thiophene and benzothiazole moieties.

    Coupling Reactions: The compound can be used in various coupling reactions to form more complex structures.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Palladium catalysts: Used in cross-coupling reactions.

    Amine reagents: Used for forming the carboxamide group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can lead to various substituted thiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may be explored as a lead compound for developing new drugs due to its unique structural features.

    Materials Science: The compound could be used in the development of organic semiconductors or other advanced materials.

    Biological Studies: It may serve as a probe or tool compound in various biological assays.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole and thiophene moieties could play a crucial role in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
  • N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide

Uniqueness

The presence of both the bromine atom and the pyridin-3-ylmethyl group in 5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide distinguishes it from other similar compounds. These substituents may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrFN3OS2/c19-15-7-6-14(25-15)17(24)23(10-11-3-2-8-21-9-11)18-22-16-12(20)4-1-5-13(16)26-18/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZLJAUOVCZMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
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5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
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5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
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5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
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5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
Reactant of Route 6
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5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide

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